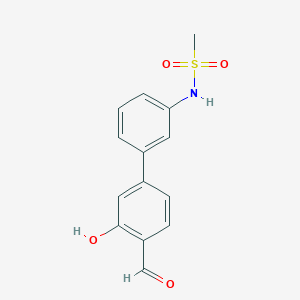
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95%
描述
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% (2F5MSPP) is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 145-148°C and a boiling point of 211-214°C. It is soluble in ethanol and slightly soluble in water. 2F5MSPP is a member of a family of compounds known as phenols, which are characterized by the presence of a hydroxyl group attached to an aromatic ring. 2F5MSPP has a wide range of applications in the laboratory, including in the synthesis of other compounds, as a reagent for chemical reactions, and as a probe for biochemical and physiological studies.
作用机制
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% is believed to act as an antioxidant in the body. It is believed to scavenge free radicals, which are molecules that can cause oxidative damage to cells. It is also believed to reduce inflammation, which is associated with a variety of diseases. In addition, it is believed to reduce the activity of enzymes involved in the breakdown of proteins and lipids, which can lead to cell damage.
Biochemical and Physiological Effects
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce the activity of enzymes involved in the breakdown of proteins and lipids, as well as to reduce inflammation. It has also been shown to scavenge free radicals, which can cause oxidative damage to cells. In addition, it has been shown to reduce the activity of enzymes involved in the breakdown of neurotransmitters, which can lead to changes in behavior.
实验室实验的优点和局限性
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively stable, easy to prepare, and inexpensive. In addition, it is soluble in a variety of solvents, making it suitable for a variety of reactions. The main limitation of 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% is that it is not as soluble in water as some other compounds, making it less suitable for reactions that require aqueous solutions.
未来方向
The potential future applications of 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% are numerous. It could be used in the synthesis of other compounds, such as drugs or other therapeutic agents, as well as in biochemical and physiological studies. It could also be used as a probe to study the effects of oxidative stress on cells, or to study the effects of drugs on the brain. Additionally, it could be used as a reagent in the synthesis of other compounds, or as a tool to study the effects of environmental pollutants on cells. Finally, it could be used to study the effects of aging on cells or to study the effects of diet on cell health.
合成方法
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized by a method known as nitration followed by reduction. This method involves the reaction of a phenol with nitric acid, followed by the reduction of the nitro group with a reducing agent such as sodium thiosulfate. The nitration reaction produces a nitroaromatic compound, which is then reduced to the desired product. The nitration reaction can be carried out in a variety of solvents, including ethanol, acetic acid, and dimethylformamide.
科学研究应用
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-formyl-5-(3-methylsulfonylaminophenyl)benzene, which is used in the synthesis of drugs. 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol, 95% has also been used as a probe for biochemical and physiological studies. It has been used to study the effects of drugs on the brain, as well as to study the effects of oxidative stress on cells.
属性
IUPAC Name |
N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15-13-4-2-3-10(7-13)11-5-6-12(9-16)14(17)8-11/h2-9,15,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDIWHSHQLGXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685364 | |
| Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261907-63-4 | |
| Record name | Methanesulfonamide, N-(4′-formyl-3′-hydroxy[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261907-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
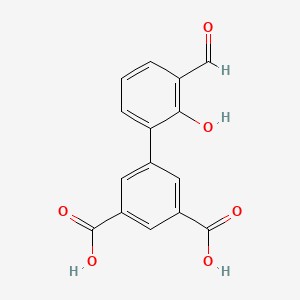
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)
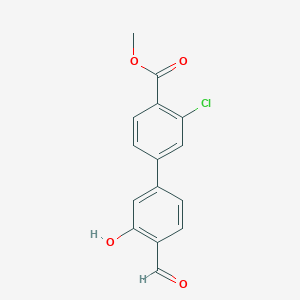



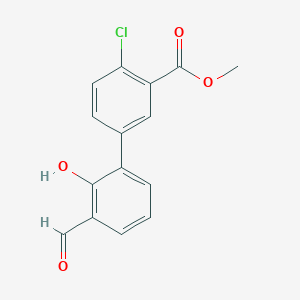


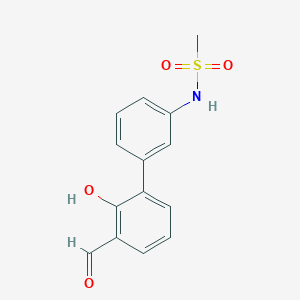
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)